molecular formula C12H21NO6 B078765 Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate CAS No. 14891-08-8

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate

Cat. No. B078765
CAS RN: 14891-08-8
M. Wt: 275.3 g/mol
InChI Key: XNAAZZKJCGKKFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar ethyl ester compounds involves intricate chemical reactions. For instance, ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate was synthesized through the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, showcasing the chemical's complex synthetic pathway (KashimaChoji et al., 1973).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the importance of spectroscopic and diffractometric techniques. A study on polymorphic forms of a related compound utilized capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) to characterize subtle structural differences, highlighting the compound's complex molecular architecture (F. Vogt et al., 2013).

Chemical Reactions and Properties

The chemical properties of ethyl esters like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate are deeply influenced by their molecular structure. For instance, Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate's synthesis and transformations into heterocyclic compounds reveal the reactive nature and versatility of such molecules (Gorazd Soršak et al., 1995).

Physical Properties Analysis

Analyzing the physical properties of ethyl esters involves investigating their crystal structure and stability under various conditions. The crystal structure, Hirshfeld surfaces, and DFT computation of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, provide insights into its NLO activity and the molecular interactions stabilizing the structure (P. Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other compounds, are crucial for understanding a compound's behavior in various chemical reactions. Studies on the reactions of Ethyl 2-Amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols, provide valuable information on the compound's reactivity and potential applications (D. Ivanov et al., 2018).

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

  • Study: Vogt et al. (2013) conducted a study on the polymorphism of a related pharmaceutical compound, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research is significant in understanding the polymorphic forms of similar compounds like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, which can have implications in drug development and stability (Vogt et al., 2013).

Anticancer Agents and Drug Resistance

  • Study: Das et al. (2009) explored the structure-activity relationship and molecular mechanisms of a stable analogue of Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, revealing its potential in mitigating drug resistance and synergizing with cancer therapies in leukemia cells. This study underlines the compound's role in developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Interactions in Crystal Packing

  • Study: Zhang et al. (2011) investigated the crystal packing of a related compound, focusing on N⋯π and O⋯π interactions. This research provides insight into the molecular interactions and stability of compounds like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, which is crucial for its application in various fields (Zhang et al., 2011).

Biocatalysis in Amino Acid Synthesis

  • Study: Mukherjee and Martínez (2011) utilized lipases as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids, demonstrating the efficiency of biocatalysis in synthesizing optically active compounds. This method could potentially apply to Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate for producing β-Substituted-γ-Amino Acids (Mukherjee & Martínez, 2011).

properties

IUPAC Name

ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-4-17-10(14)7-8-13(12(16)19-6-3)9-11(15)18-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAAZZKJCGKKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402662
Record name ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate

CAS RN

14891-08-8
Record name ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 49 g of ethyl N-(ethoxycarbonylmethyl)-β-alaninate and 30 ml of water cooled to -10° is added dropwise 27.6 ml of ethyl chloroformate followed by a solution of 12.7 g of sodium carbonate in 50 ml of water. The mixture is warmed to room temperature then heated at 55° for 50 minutes. The mixture is cooled, extracted with toluene, the extract is washed with 2N hydrochloric acid and water. The extract is dried over sodium sulfate, filtered, concentrated and distilled in vacuo to yield ethyl N-(ethoxycarbonylmethyl)-N-(ethoxycarbonyl)-β-alaninate.
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Crude intermediate (c) (418 mmol) was dissolved in CH2Cl2 (275 mL) and triethylamine (58.3 mL, 418 mmol) was added followed by ethyl chloroformate (d) (39.8 mL, 418 mmol). The reaction was stirred at ambient temperature for about 24 h. After the reaction was complete, the volatile components were removed under vacuum. The crude product was then distilled under vacuum (about 5 mm Hg) and dissolved in EtOAc which was washed with aqueous saturated KHSO4×3, with brine×1 and dried over Na2SO4. Following filtration, the volatile components were removed under vacuum to afford intermediate (e) as a clear oil (74.8 g, 272 mmol) in 65% yield over two steps.
Quantity
418 mmol
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Yield
65%

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